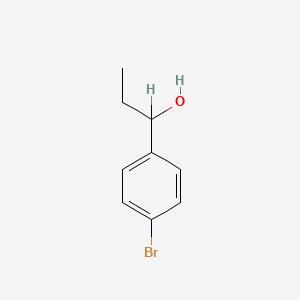

1-(4-Bromophenyl)propan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMFTKHAIDWIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963293 | |

| Record name | 1-(4-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-22-9 | |

| Record name | 4-Bromo-α-ethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4489-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-alpha-ethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-α-ethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations of 1 4 Bromophenyl Propan 1 Ol

Systematic IUPAC Designations and Common References in Chemical Literature

The compound is systematically named 1-(4-bromophenyl)propan-1-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. chemspider.comguidechem.com This name precisely describes its molecular structure: a propan-1-ol backbone where the hydroxyl group is at position 1, and this same carbon atom is attached to a phenyl group that is substituted with a bromine atom at its fourth position.

In scientific literature and chemical databases, it is also referred to by other names and identifiers. These synonyms are essential for comprehensive literature searches and material sourcing.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Registry Number | 4489-22-9 |

| Common Synonym | 4-Bromo-α-ethylbenzyl alcohol |

| Index Name | Benzenemethanol, 4-bromo-α-ethyl- |

| ChemSpider ID | 96555 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

This table provides a summary of the nomenclature and key identifiers for this compound. chemspider.comguidechem.com

Enantiomeric Forms: (R)- and (S)-1-(4-Bromophenyl)propan-1-ol

The central carbon atom bonded to the hydroxyl group, the phenyl ring, the ethyl group, and a hydrogen atom is a stereocenter. This chirality means that this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1-(4-Bromophenyl)propan-1-ol and (S)-1-(4-Bromophenyl)propan-1-ol.

Enantiomers often exhibit identical physical properties in an achiral environment but can have vastly different biological activities and interactions with other chiral molecules. The synthesis of enantiomerically pure compounds is a significant goal in medicinal chemistry and materials science, as one enantiomer may possess the desired therapeutic effect while the other could be inactive or even harmful. rsc.orgtsijournals.com The process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its pure enantiomers is known as chiral resolution. wikipedia.org This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. wikipedia.orgonyxipca.com

The synthesis of enantiopure alcohols is often accomplished through asymmetric synthesis, a process that creates one enantiomer in preference to the other. princeton.educhemrxiv.orgspringernature.com This approach avoids the inherent 50% loss of material associated with classical resolution of a racemate. wikipedia.org

Strategies for Absolute Configuration Assignment in Enantiopure Research

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a critical and often challenging task in chemistry. researchgate.net Several powerful techniques are employed for this purpose.

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. nih.gov By diffracting X-rays through a single crystal of an enantiomerically pure compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of its atoms. researchgate.netnih.gov The use of a chiral internal reference can also be employed in this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile method for assigning absolute configuration, particularly when crystallization is difficult. researchgate.netnih.gov This often involves reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA) or its derivatives, to form diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and by analyzing the differences in chemical shifts, the absolute configuration of the original alcohol can be deduced based on established empirical models. nih.govresearchgate.net

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. researchgate.net The resulting spectrum is highly sensitive to the molecule's absolute configuration. The experimental spectrum is then compared to a spectrum predicted by quantum-mechanical calculations to make the assignment. researchgate.net

Chiral Chromatography: While primarily a separation technique, chiral High-Performance Liquid Chromatography (HPLC) can be used to assign configuration by analogy. researchgate.netnih.gov If the elution order of enantiomers for a series of related compounds on a specific chiral stationary phase is known, the configuration of a new, structurally similar compound can often be inferred.

Competing Enantioselective Conversion (CEC): This kinetic resolution method involves reacting an enantioenriched sample of the chiral alcohol with both enantiomers of a chiral catalyst in separate reactions. escholarship.orgnih.govescholarship.org The enantiomer of the alcohol that reacts faster with a given enantiomer of the catalyst allows for the assignment of its absolute configuration based on an empirical mnemonic. escholarship.orgnih.govescholarship.org

| Method | Principle | Key Features |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to map atomic positions. | Provides unambiguous, definitive structural determination. researchgate.netnih.gov Requires a suitable single crystal. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Widely applicable, does not require crystallization. nih.govresearchgate.net Relies on empirical models (e.g., Mosher's method). |

| Chiroptical Spectroscopy (VCD/ECD) | Measures differential absorption of circularly polarized light. | Applicable to molecules in solution. researchgate.net Requires comparison with quantum-mechanical calculations. |

| Competing Enantioselective Conversion | Compares reaction rates with different enantiomers of a chiral catalyst. | A kinetic method based on an empirical correlation. escholarship.orgnih.gov |

This table summarizes the primary strategies used for the assignment of absolute configuration in enantiopure research.

Oxidation Reactions of the Secondary Alcohol Group

The oxidation of the secondary alcohol in this compound is a fundamental transformation that yields the corresponding ketone. This reaction is a common and crucial step in the synthesis of various organic compounds. byjus.com The conversion of secondary alcohols to ketones is generally more straightforward than the oxidation of primary alcohols, as ketones are typically resistant to further oxidation under standard conditions, which would require the cleavage of a carbon-carbon bond. byjus.com

Selective Conversion to 1-(4-Bromophenyl)propan-1-one

The selective oxidation of this compound to 1-(4-bromophenyl)propan-1-one is a key transformation. A variety of oxidizing agents and catalytic systems have been developed for the efficient conversion of secondary alcohols to ketones. byjus.comnih.gov These methods range from classic stoichiometric reagents to modern catalytic processes that are often milder and more environmentally friendly. mdpi.comorganic-chemistry.org

Common reagents used for this type of oxidation include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), and methods involving activated dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Pfitzner-Moffatt oxidations. nih.govorganic-chemistry.org Catalytic systems often employ transition metals like palladium, copper, or ruthenium, using molecular oxygen or other terminal oxidants. nih.govrsc.org For instance, a copper(I)-catalyzed system using di-tert-butyldiaziridinone as the oxidant has been shown to be effective for a wide range of secondary alcohols, providing high yields under mild, neutral conditions. nih.gov Another approach involves a palladium chloride/sodium acetate (B1210297) system that utilizes molecular oxygen as the oxidant at ambient temperature and pressure. rsc.org

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), also present a green alternative for the oxidation of secondary alcohols. mdpi.com Laccase-TEMPO systems are particularly effective for activated benzylic alcohols, converting them into the corresponding ketones. mdpi.com

Table 1: Selected Methods for the Oxidation of Secondary Alcohols

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| CuBr | Di-tert-butyldiaziridinone | Dichloromethane | Room Temp. | High | nih.gov |

| PdCl₂/NaOAc | O₂ (1 atm) | Ethylene Carbonate | 38 °C | High | rsc.org |

| Laccase/TEMPO | O₂ | Not Specified | Not Specified | Good | mdpi.com |

| Burgess Reagent | DMSO | Dichloromethane | Room Temp. | Excellent | organic-chemistry.org |

Formation of Other Oxygenated Species

Under typical oxidation conditions, secondary alcohols like this compound are selectively converted to the corresponding ketone, 1-(4-bromophenyl)propan-1-one. The resulting ketone is generally stable and does not undergo further oxidation, as this would necessitate the breaking of a strong carbon-carbon bond. byjus.com Therefore, the formation of other oxygenated species, such as carboxylic acids or esters through over-oxidation, is not a common pathway for secondary alcohols, unlike for primary alcohols which can be oxidized first to aldehydes and then to carboxylic acids. byjus.comsavemyexams.com

Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Functionalization (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and aryl bromides are common substrates for these transformations. nobelprize.org The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. yonedalabs.comlibretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgfishersci.fr It is a powerful method for forming biaryl structures or connecting aryl groups to other sp²- or sp³-hybridized carbons. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl group present in this compound. science.govmdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The hydroxyl group on the substrate is generally compatible with the reaction conditions. The reaction is a key method for the vinylation of aryl rings. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnrochemistry.com It is a highly reliable method for the synthesis of aryl-substituted alkynes. The mild conditions allow for the presence of various functional groups. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Key Reagents | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst, Base | Aryl-R |

| Heck | Alkene (e.g., H₂C=CHR) | Pd Catalyst, Base | Aryl-CH=CHR |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-C≡C-R |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The 1-(hydroxypropyl) group on this compound is not a strong electron-withdrawing group. Therefore, the benzene (B151609) ring is not sufficiently activated for SNAr to proceed under standard conditions. The reaction is generally unfavorable for non-activated or weakly activated aryl halides and would require extremely harsh conditions or the use of very powerful nucleophiles. libretexts.org

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound can be readily converted into other functional groups, such as esters and ethers. This derivatization is often performed to modify the molecule's properties or to protect the alcohol functionality during subsequent reaction steps. libretexts.orgnih.gov

Common derivatization reactions for hydroxyl groups include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the alcohol into an ester. This is a widely used method for protecting hydroxyl groups.

Etherification: Formation of an ether can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Acid-catalyzed dehydration of two alcohol molecules can also form symmetrical ethers. researchgate.net

Silylation: Reaction with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base converts the alcohol into a silyl ether. Silyl ethers are common protecting groups due to their ease of formation and cleavage under specific conditions. libretexts.org

These derivatization strategies enhance the synthetic utility of this compound by allowing for the selective modification of the hydroxyl group while preserving the reactive bromo-substituted aromatic ring for other transformations. nih.gov

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl Propan 1 Ol and Analogues

Elucidation of Catalytic Cycles in Asymmetric Transformations

The asymmetric synthesis of chiral alcohols, including 1-(4-Bromophenyl)propan-1-ol, often relies on sophisticated catalytic cycles where a small amount of a chiral catalyst facilitates the conversion of a large amount of prochiral substrate into a single enantiomer of the product.

One prominent method is the enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral β-amino alcohols. rsc.orgnih.gov In a typical cycle for the addition of diethylzinc (B1219324) to 4-bromobenzaldehyde (B125591) to produce this compound, the chiral β-amino alcohol ligand first coordinates to one zinc atom of the dimeric diethylzinc. This is followed by the coordination of the aldehyde's carbonyl oxygen to the second zinc atom. This assembly forms a well-defined transition state where the chiral ligand dictates the face of the aldehyde to which the ethyl group is delivered, thereby establishing the product's stereochemistry. After the C-C bond formation, the resulting zinc alkoxide of the product is released, and the catalyst is regenerated to re-enter the cycle. Researchers have successfully immobilized such catalysts on magnetic nanoparticles, demonstrating that the catalytic activity can be retained for multiple cycles. rsc.orgnih.gov

Another well-elucidated catalytic cycle is the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones. nih.gov While this produces a ketone that can then be reduced to an alcohol, the principles are central to asymmetric C-C bond formation. The cycle involves key observable intermediates: an arylrhodium complex, an oxa-π-allylrhodium intermediate formed after insertion, and a hydroxorhodium complex. nih.gov The transformation between these intermediates—transmetalation, insertion, and hydrolysis—drives the catalytic process. nih.gov

Mechanistic studies of iridium-catalyzed β-alkylation of secondary alcohols via a "borrowing hydrogen" strategy reveal a different type of cycle. csic.es The process begins with the iridium catalyst oxidizing the secondary alcohol (like 1-(4-bromophenyl)ethanol) to the corresponding ketone, releasing a metal-hydride species. csic.es The primary alcohol is also oxidized to an aldehyde. These carbonyl intermediates then undergo an aldol (B89426) condensation. The final step involves the reduction of the resulting α,β-unsaturated ketone by the iridium-hydride species to yield the β-alkylated alcohol product and regenerate the active iridium catalyst. csic.es

| Catalyst System | Reaction Type | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Immobilized Ephedrine-Based Ligand | Diethylzinc addition to 4-bromobenzaldehyde | >95% | 78% (R) | nih.govacs.org |

| Immobilized Linear β-amino alcohol | Diethylzinc addition to 4-bromobenzaldehyde | >95% | 97% (S) | rsc.org |

Kinetic Studies of Reaction Pathways

Kinetic studies measure reaction rates to help decipher reaction mechanisms. A key application involving this compound is enzymatic kinetic resolution. In this technique, a racemic mixture of the alcohol is reacted with an acylating agent in the presence of an enzyme, typically a lipase. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, in the kinetic resolution of 3-chloro-3-(4-bromophenyl)propan-1-ol, lipase-mediated acylation allowed for the separation of enantiomers, yielding enriched products with up to 78% ee after successive reactions. metu.edu.tr The difference in reaction rates for the two enantiomers is the basis for the separation.

In studies of base-catalyzed cross-coupling of alcohols, time-dependent reaction profiles are used to monitor the consumption of reactants and formation of products over time. ias.ac.in For the KOH-catalyzed reaction between a secondary alcohol and a primary alcohol, monitoring the reaction mixture at various intervals revealed the progress of the reaction, confirming the involvement of radical and ketone intermediates. ias.ac.in

The influence of electronic effects on reaction kinetics is also a critical area of study. In the iridium-catalyzed β-alkylation of secondary alcohols, it was observed that electron-withdrawing groups, such as the bromo group in 1-(4-bromophenyl)ethanol, negatively affect both the activity and selectivity of the reaction compared to substrates with electron-donating groups. csic.es This suggests that the electronic nature of the substrate plays a significant role in the rate-determining step of the catalytic cycle.

Furthermore, kinetic isotope effects (KIEs) provide powerful evidence for mechanism. For instance, in the study of fragmentation reactions of radical cations, a deuterium (B1214612) kinetic isotope effect (kH/kD) of 2.0 was observed when H₂O was replaced by D₂O, indicating that a C-H (or O-H) bond is broken in the rate-determining step. acs.org

Stereochemical Control Mechanisms in Chiral Syntheses

Achieving high stereochemical control is the primary goal of asymmetric synthesis. For this compound, this is typically accomplished by the asymmetric reduction of the prochiral ketone, 1-(4-bromophenyl)propan-1-one, or by the asymmetric addition of an ethyl group to 4-bromobenzaldehyde.

One of the most effective methods for stereochemical control is biocatalysis, particularly using carbonyl reductase (CRED) enzymes. almacgroup.com These enzymes, often used with a cofactor regeneration system (e.g., using isopropanol), can reduce ketones to their corresponding alcohols with exceptionally high enantioselectivity. almacgroup.com The substrate binds to the enzyme's active site in a specific orientation, and a hydride is delivered to only one face of the carbonyl group, leading to the formation of a single enantiomer. This method has been used to produce analogues like (S)-1-(4-bromophenyl)-2-chloroethanol in 91% isolated yield and greater than 99.0% enantiomeric excess (ee). almacgroup.com

Chemical catalysis provides another powerful avenue for stereochemical control. Chiral ligands derived from natural products like ephedrine (B3423809) or synthetic structures like BINOL are used to modify metal catalysts. nih.govacs.org In the diethylzinc addition to 4-bromobenzaldehyde, an ephedrine-based ligand immobilized on a magnetic nanoparticle was used to synthesize (R)-1-(4-Bromophenyl)propan-1-ol with 78% ee. nih.govacs.org Similarly, a linear β-amino alcohol catalyst afforded the (S)-enantiomer with an outstanding 97% ee. rsc.org The steric and electronic properties of the ligand create a chiral pocket around the metal center, forcing the substrate to bind in a preferred orientation, which ultimately controls the stereochemical outcome of the reaction.

| Method | Catalyst/Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Asymmetric Addition | Immobilized Ephedrine Ligand/ZnEt₂ | 4-bromobenzaldehyde | (R)-1-(4-Bromophenyl)propan-1-ol | >95% | 78% | nih.govacs.org |

| Asymmetric Addition | Immobilized β-amino alcohol/ZnEt₂ | 4-bromobenzaldehyde | (S)-1-(4-Bromophenyl)propan-1-ol | >95% | 97% | rsc.org |

| Biocatalytic Reduction | Carbonyl Reductase (CRED) A161 | 1-(4-bromophenyl)-2-chloroethanone | (S)-1-(4-bromophenyl)-2-chloroethanol | 91% | >99.0% | almacgroup.com |

| Enzymatic Kinetic Resolution | Lipase | (±)-3-chloro-3-(4-bromophenyl)propan-1-ol | Enantioenriched alcohol/ester | N/A | up to 78% | metu.edu.tr |

Transition State Analysis of Key Steps

Transition state analysis, often aided by computational chemistry such as Density Functional Theory (DFT), investigates the high-energy, transient structures that molecules pass through during a reaction. Understanding these states is key to explaining reaction rates and selectivity.

In the context of an iridium-catalyzed β-alkylation reaction, a proposed mechanism involves the insertion of an enolate into a metal-bound aldehyde. csic.es Computational studies of a related system identified the transition state for this insertion process (TS18-19) and calculated its activation energy to be a modest 6.7 kcal/mol, explaining the facility of this key step. csic.es

Similarly, DFT calculations have been used to rationalize why certain reaction pathways are favored over others. In a study of an organocatalytic conjugate addition, the proposed catalytic cycle predicted that the initial 1,4-addition was irreversible because the calculated energy barrier to the reverse reaction was prohibitively high at 33 kcal/mol. bac-lac.gc.ca Such calculations provide a quantitative basis for mechanistic proposals.

For alcohol exchange reactions involving phosphinates, which share mechanistic features with some alcohol transformations, DFT calculations have been used to predict the transition state Gibbs free energies. researchgate.net These calculations showed that the theoretical energies were compatible with experimentally measured values, validating the proposed mechanism which involved competitive elimination and pseudorotation steps in a pentacoordinated intermediate. researchgate.net These computational approaches allow for a detailed examination of the fleeting moments during a chemical reaction that ultimately dictate the final product and its stereochemistry.

Computational Chemistry and Theoretical Studies on 1 4 Bromophenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mpg.de It is widely applied to predict the molecular geometry, electronic properties, and reactivity of organic compounds. For 1-(4-Bromophenyl)propan-1-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular structure and provide a detailed picture of its electronic landscape. researchgate.netresearchgate.net

Key aspects of its electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. iucr.org A smaller gap suggests higher reactivity. researchgate.net Analysis of these frontier molecular orbitals reveals the distribution of electron density, highlighting the regions most susceptible to electrophilic or nucleophilic attack. ajchem-b.com For instance, in similar aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may have significant character on the substituents. iucr.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors include ionization potential, electron affinity, electrophilicity, and chemical hardness. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify the most reactive sites for electrophilic and nucleophilic interactions. researchgate.nettandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical stability and reactivity. iucr.org |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron from the molecule. researchgate.net |

| Electron Affinity (A) | 0.8 eV | The energy released when an electron is added to the molecule. researchgate.net |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations are invaluable for studying the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. ajchem-b.com

The propanol (B110389) side chain of the molecule possesses rotational freedom around the C-C and C-O bonds, leading to various possible conformations (rotamers). MD simulations can explore the potential energy surface to identify the most stable, low-energy conformers and the energy barriers between them. ajchem-b.com This provides insight into the molecule's preferred shapes in solution.

Furthermore, MD simulations can characterize the non-covalent intermolecular interactions that govern the molecule's behavior in a condensed phase. jmcs.org.mx For example, by simulating this compound in a water box, one can study the formation and dynamics of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. ajchem-b.com The strength and nature of these interactions can be quantified using tools like the Radial Distribution Function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a central atom. ajchem-b.com Sharp peaks in the RDF at short distances indicate strong, well-defined interactions. ajchem-b.com These simulations are also critical in understanding crystal packing, where intermolecular forces like hydrogen bonding and π-π stacking interactions dictate the crystal lattice structure. researchgate.net

Table 2: Illustrative Intermolecular Interaction Analysis from MD Simulations

| Interaction Type | Atom Pair | Illustrative Distance (Å) | Description |

| Hydrogen Bond | O-H (propanol) ··· O (water) | ~1.8 - 2.0 | Strong interaction governing solubility and solvation shell structure. ajchem-b.com |

| π-π Stacking | Bromophenyl Ring ··· Bromophenyl Ring | ~3.5 - 4.0 | Interaction between aromatic rings in concentrated solutions or the solid state. researchgate.net |

| Halogen Bond | C-Br ··· O (acceptor) | ~3.0 - 3.4 | A directional, non-covalent interaction involving the bromine atom. |

| Hydrophobic Interaction | Ethyl Group ··· Nonpolar Moiety | Variable | Tendency of nonpolar groups to aggregate in aqueous solution. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the reactants, transition states, and products, researchers can map out the entire reaction pathway and calculate the associated energy changes, including activation energies. acs.org

For this compound, a key reaction is the oxidation of the secondary alcohol group to form the corresponding ketone, 1-(4-bromophenyl)propan-1-one. Computational studies can model this transformation, for instance, using a chromium-based oxidant like Pyridinium (B92312) chlorochromate (PCC). DFT calculations can locate the transition state structure for the hydride transfer or ester formation step, providing geometric details and the energy barrier for the reaction. This information helps to understand the reaction kinetics and the factors influencing the reaction rate.

Similarly, other potential reactions, such as the reduction of the alcohol or substitution at the benzylic position, can be investigated. Computational studies can compare the energetics of different possible pathways (e.g., S(N)1 vs. S(N)2 for substitution) to predict the most likely mechanism under specific conditions. researchgate.net These theoretical investigations provide a molecular-level understanding that complements experimental kinetic studies. researchgate.netacs.org

Table 3: Illustrative Computational Data for the Oxidation of this compound

| Reaction Step | System | Computational Method | Illustrative Activation Energy (kcal/mol) |

| Oxidation to Ketone | This compound + Oxidant | DFT (B3LYP/6-31G) | 15 - 25 |

| Dehydration to Alkene | This compound (Acid-catalyzed) | DFT (B3LYP/6-31G) | 20 - 30 |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical methods can accurately predict various spectroscopic parameters, which is extremely useful for structure verification and analysis. The in silico prediction of Nuclear Magnetic Resonance (NMR) spectra is a prominent example. rsc.org

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using DFT, commonly employing the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations are performed on the molecule's optimized geometry. The predicted chemical shifts are often in good agreement with experimental data, aiding in the assignment of complex spectra. researchgate.net Recent advances using machine learning and neural networks have also led to highly accurate and rapid prediction of ¹H NMR chemical shifts, with mean absolute errors reported to be as low as 0.2 ppm. researchgate.netmdpi.com

The prediction process involves calculating the isotropic magnetic shielding tensors for each nucleus and then referencing them against a standard, such as Tetramethylsilane (TMS). This computational approach can help distinguish between isomers and predict how chemical shifts would change with conformational variations.

Table 4: Illustrative In Silico Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (aromatic) | Ortho to -CH(OH) | 7.25 | Doublet |

| H (aromatic) | Ortho to -Br | 7.45 | Doublet |

| H (methine) | -CH(OH)- | 4.55 | Triplet |

| H (hydroxyl) | -OH | ~2.0 (variable) | Singlet/Broad |

| H (methylene) | -CH₂- | 1.70 | Quintet |

| H (methyl) | -CH₃ | 0.85 | Triplet |

Advanced Analytical Characterization in 1 4 Bromophenyl Propan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(4-bromophenyl)propan-1-ol. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum of this compound, the aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, in the range of δ 7.10-7.50 ppm. The proton attached to the chiral carbon (the carbinol proton) presents as a triplet adjacent to the methylene (B1212753) (CH₂) group of the propyl chain. For instance, in (S)-1-(4-bromophenyl)propan-1-ol, this proton has been reported as a triplet at δ 4.48 ppm with a coupling constant (J) of 6.6 Hz. nih.gov The methylene protons appear as a multiplet, while the terminal methyl (CH₃) protons resonate as a triplet further upfield. The hydroxyl (OH) proton signal is typically a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data. It shows distinct signals for the ipso-carbon attached to the bromine, the carbon bearing the hydroxyl group (carbinol carbon, typically around 75 ppm), and the other aromatic and aliphatic carbons. rsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve any ambiguities. A COSY spectrum would show correlations between the carbinol proton, the adjacent methylene protons, and in turn, the terminal methyl protons, confirming the propyl chain's structure. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of all ¹H and ¹³C resonances.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | ~7.45 | d (doublet) | ~8.5 |

| Aromatic (2H) | ~7.15 | d (doublet) | ~8.5 |

| CH-OH (1H) | ~4.50 | t (triplet) | ~6.6 |

| OH (1H) | Variable | s (singlet, broad) | N/A |

| CH₂ (2H) | ~1.75 | m (multiplet) | N/A |

| CH₃ (3H) | ~0.90 | t (triplet) | ~7.4 |

Note: Data is compiled and representative based on published values for the compound and its close analogs. nih.govrsc.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis (e.g., HRMS, EI, CI)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), provides a highly accurate mass measurement of the molecular ion. For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, HRMS with chemical ionization (HRMS-CI) was used to confirm the elemental composition by identifying the protonated molecular ion [M+H]⁺. researchgate.net For this compound (C₉H₁₁BrO), the expected accurate mass for the [M+H]⁺ ion would be used to confirm its molecular formula.

Electron Ionization (EI) is a "harder" technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule. The mass spectrum of the related ketone, 1-(4-bromophenyl)propan-1-one, shows major fragments corresponding to the bromophenylacylium ion [BrC₆H₄CO]⁺ (m/z 183/185) and the bromophenyl cation [C₆H₄Br]⁺ (m/z 155/157). nist.gov For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214/216, reflecting the isotopic signature of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would include the loss of a water molecule ([M-H₂O]⁺), loss of an ethyl group ([M-C₂H₅]⁺), and the formation of the stable 4-bromobenzyl or 4-bromophenyl cations. researchgate.net

Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 199/201 | [C₉H₁₀Br]⁺ | Loss of OH radical |

| 185/187 | [C₈H₈BrO]⁺ | Loss of ethyl radical ([M-C₂H₅]⁺) |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the propanol (B110389) side chain |

Note: Fragmentation patterns are predicted based on established principles and data from structurally similar compounds. researchgate.netnist.gov

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC with chiral columns)

Since this compound possesses a chiral center, determining the enantiomeric excess (ee) of a sample is crucial, particularly in the context of asymmetric synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, is the standard method for this analysis.

These techniques separate the (R)- and (S)-enantiomers, allowing for their quantification. The choice of the chiral column and the chromatographic conditions (mobile phase for HPLC, temperature program for GC) is critical for achieving baseline separation of the enantiomer peaks. For example, the enantiomeric excess of (S)-1-(4-bromophenyl)propan-1-ol has been successfully determined by chiral HPLC using a Daicel Chiralpak OD-H column. rsc.org Similarly, the ee of related bromophenyl alcohols has been quantified using GC with chiral columns like CP-Chirasil-Dex CB. rsc.org The retention times for the two enantiomers will differ, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Table 3: Example Conditions for Chiral HPLC Analysis of this compound

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Daicel Chiralpak OD-H |

| Mobile Phase | Hexane / Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

Source: Based on data for (S)-1-(4-bromophenyl)propan-1-ol. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum provides clear evidence for the key structural features. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. semanticscholar.org Sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic propyl chain. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The region from 1450-1600 cm⁻¹ contains absorptions due to C=C stretching within the benzene ring. The C-O stretching vibration of the secondary alcohol gives rise to a strong band around 1050-1100 cm⁻¹. Finally, the C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum. rsc.org

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the symmetric ring "breathing" mode, often produce very strong and sharp signals, confirming the presence of the phenyl group.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2970-2880 | C-H stretch | Aliphatic (propyl) |

| ~1590 | C=C stretch | Aromatic ring |

| ~1485 | C=C stretch | Aromatic ring |

| ~1100-1050 | C-O stretch | Secondary alcohol |

| ~820 | C-H bend | Aromatic (para-substituted) |

Source: Data compiled from typical values and spectra of related compounds. semanticscholar.orgrsc.org

X-ray Crystallography for Single-Crystal Structure Determination (for suitable derivatives)

While this compound is often isolated as an oil, making single-crystal X-ray diffraction on the parent compound challenging, this technique remains the gold standard for unambiguous three-dimensional structural and stereochemical determination. nih.gov To overcome the difficulty of crystallization, the alcohol can be converted into a suitable solid derivative.

By synthesizing a crystalline derivative, such as an ester (e.g., a benzoate (B1203000) or tosylate) or a urethane, it is possible to grow single crystals suitable for X-ray analysis. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral compound, X-ray crystallography of a derivative grown from an enantiomerically pure sample allows for the unequivocal determination of the absolute configuration (R or S) at the stereocenter. csic.es This method has been used to elucidate the absolute configuration of structurally related bromophenyl-containing compounds, confirming stereochemical outcomes of asymmetric reactions. csic.es

Applications of 1 4 Bromophenyl Propan 1 Ol in Advanced Organic Synthesis

As a Chiral Building Block for Enantiopure Compounds

The presence of a stereogenic center at the carbinol carbon makes 1-(4-bromophenyl)propan-1-ol a valuable chiral building block for the synthesis of enantiopure compounds. The enantiomers of this alcohol can be obtained through various methods, including enantioselective reduction of the corresponding ketone and chiral resolution.

One notable application of enantiopure this compound is in the synthesis of chiral ligands for asymmetric catalysis. For instance, the (R)- and (S)-enantiomers of this compound can be used as starting materials for the preparation of chiral phosphine (B1218219) ligands. These ligands, in turn, can be employed in transition-metal-catalyzed asymmetric reactions to produce enantiomerically enriched products.

The asymmetric reduction of 4'-bromo-2-ethylaminopropiophenone hydrochloride using chiral oxazaborolidine catalysts has been shown to produce the corresponding amino alcohol with high enantioselectivity. This transformation highlights the utility of leveraging the chiral nature of precursors derived from this compound to achieve high levels of stereocontrol in subsequent reactions.

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The hydroxyl group can be readily transformed into other functional groups, such as halides or azides, allowing for further molecular elaboration. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of intricate molecular architectures.

For example, the bromine atom can be displaced by various nucleophiles or can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of biaryl compounds and other complex aromatic systems.

Precursor for Pharmacologically Relevant Scaffolds (e.g., azetidines, imidazole (B134444) derivatives, anilinoethanolamines)

The structural framework of this compound is embedded in several classes of pharmacologically active compounds. Its utility as a precursor for these scaffolds is a significant area of research.

Azetidines: The synthesis of substituted azetidines can be achieved from precursors derived from this compound. These four-membered nitrogen-containing heterocycles are important structural motifs in many biologically active compounds.

Imidazole Derivatives: Imidazole-based compounds are known to exhibit a wide range of biological activities. The synthesis of certain imidazole derivatives can utilize this compound as a starting material, where the propanol (B110389) side chain is incorporated into the final heterocyclic structure.

Anilinoethanolamines: this compound is a key precursor for the synthesis of certain anilinoethanolamine derivatives. These compounds are of interest due to their potential biological activities. The synthesis often involves the conversion of the hydroxyl group to an amino group, followed by N-arylation.

A notable example is the synthesis of a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI). In this synthesis, a chiral amino alcohol derived from a related propiophenone (B1677668) is utilized, highlighting the importance of the core structure found in this compound for generating molecules with therapeutic potential.

| Pharmacological Scaffold | Synthetic Utility of this compound |

| Azetidines | Serves as a precursor for the construction of the substituted azetidine (B1206935) ring system. |

| Imidazole Derivatives | The propanol side chain can be incorporated into the final imidazole-based molecular structure. |

| Anilinoethanolamines | Acts as a key starting material for the synthesis of various anilinoethanolamine derivatives. |

Utilization in the Development of Novel Catalytic Methodologies

The application of this compound extends to the development of novel catalytic methodologies. Its derivatives can be employed as ligands in transition-metal catalysis or as organocatalysts themselves. The chiral nature of the molecule is particularly advantageous in asymmetric catalysis.

For instance, chiral amino alcohol derivatives of this compound can serve as effective catalysts or ligands in enantioselective addition reactions to aldehydes and ketones. The stereochemical outcome of these reactions is often dictated by the chirality of the catalyst, making the enantiopurity of the this compound precursor crucial.

Role in Materials Science and Polymer Chemistry

The presence of a polymerizable group precursor (the bromophenyl moiety) and a functional group (the hydroxyl group) in this compound makes it a candidate for applications in materials science and polymer chemistry. The bromine atom can be converted into a styrenic or acrylic monomer unit, which can then be polymerized to form functional polymers.

The hydroxyl group can be used to modify the properties of the resulting polymer, for example, by providing a site for cross-linking or for the attachment of other functional molecules. The incorporation of the bromophenyl group into a polymer backbone can also impart specific properties, such as increased refractive index or flame retardancy. While still an emerging area, the potential for using this compound in the design of novel functional materials is significant.

Synthetic Exploration of Analogues and Structural Modifications of 1 4 Bromophenyl Propan 1 Ol

Investigation of Aromatic Substitutions on the Phenyl Ring

The electronic and steric nature of the phenyl ring in 1-(4-bromophenyl)propan-1-ol can be systematically altered by introducing various substituents at different positions. The primary method for synthesizing these analogues is the asymmetric reduction of the corresponding substituted propiophenone (B1677668) precursors. This transformation is a key step, and various catalytic systems, including chemical and biological catalysts, have been employed to achieve high enantioselectivity.

The synthesis of these precursor ketones, such as 4'-chloropropiophenone, often begins with a Friedel-Crafts acylation of the appropriately substituted benzene (B151609) ring with propanoyl chloride or propionic anhydride. youtube.com Subsequent reduction of the ketone to the desired secondary alcohol can be achieved using various reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is commonly used for racemic synthesis, yielding the alcohol in high purity. mdpi.com

For asymmetric synthesis, biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Sporobolomyces salmonicolor, Rhodococcus ruber) are particularly effective. nih.govnih.gov These enzymatic methods often provide access to specific enantiomers with high optical purity. The choice of substituent on the aromatic ring can significantly influence the efficiency and stereoselectivity of these reductions. Generally, both electron-donating and electron-withdrawing groups are well-tolerated. acs.org

| Precursor Ketone | Reduction Method | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Propiophenone | Asymmetric Hydrogenation | (S)-lactic acid-NaBH₄ | (R)-1-Phenylpropan-1-ol | ~75 | 38.3 |

| 4'-Chloropropiophenone | Bioreduction (Fungus) | Purpureocillium lilacinum | (R)-1-(4-Chlorophenyl)propan-1-ol | - | >99 |

| 4'-Methoxypropiophenone | Kinetic Resolution (Ru-cat) | Ru-(S)-iPrPyme-catalyst | (S)-1-(4-Methoxyphenyl)propan-1-ol | - | 97 |

| 4'-Trifluoromethylpropiophenone | Asymmetric Reduction | KRED-NADH-101 | (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-ol | 92 | >99 |

This table presents a selection of synthetic results for 1-arylpropan-1-ol analogues with different aromatic substituents, highlighting the yields and enantioselectivities achieved with various catalytic systems. Data compiled from scientific literature. mdpi.comrsc.orgmdpi.com

Modifications of the Propanol (B110389) Side Chain Length and Branching

Altering the length and branching of the alkyl side chain provides another critical axis for structural modification. The Grignard reaction is a cornerstone for this type of synthesis, offering a versatile method for creating new carbon-carbon bonds. missouri.edukhanacademy.org

To synthesize analogues with longer or shorter linear alkyl chains, 4-bromobenzaldehyde (B125591) or other appropriate aryl aldehydes can be reacted with different alkyl magnesium halides (e.g., ethylmagnesium bromide for the propanol, propylmagnesium bromide for a butanol, etc.). Conversely, reacting an aryl Grignard reagent, such as phenylmagnesium bromide, with various aliphatic aldehydes (e.g., propanal, butanal) also yields the desired secondary alcohols. chemicalbook.comlibretexts.org For example, the reaction of phenylmagnesium bromide with propanal yields 1-phenylpropan-1-ol. chemicalbook.com

To introduce branching, a ketone is used as the electrophile instead of an aldehyde. For instance, reacting 4-bromophenylmagnesium bromide with acetone (B3395972) would yield 2-(4-bromophenyl)propan-2-ol, a tertiary alcohol with a branched side chain.

| Aryl Precursor | Alkyl Precursor (Grignard or Carbonyl) | Product | General Yield Range (%) |

| 4-Bromobenzaldehyde | Ethylmagnesium bromide | This compound | 80-95 |

| 4-Bromobenzaldehyde | n-Propylmagnesium bromide | 1-(4-Bromophenyl)butan-1-ol | 80-95 |

| 4-Bromobenzaldehyde | n-Butylmagnesium bromide | 1-(4-Bromophenyl)pentan-1-ol | 75-90 |

| Phenylmagnesium bromide | Propanal | 1-Phenylpropan-1-ol | 85-95 |

| 4-Bromophenylmagnesium bromide | Acetone | 2-(4-Bromophenyl)propan-2-ol | 70-90 |

This table outlines the synthesis of various side-chain modified analogues of this compound using the Grignard reaction, showing typical precursor combinations and expected yield ranges. missouri.educhemicalbook.comyoutube.com

Synthesis of Conformationally Restricted Analogues

To study the impact of the spatial arrangement of the phenyl and hydroxyl groups, conformationally restricted analogues can be synthesized. These molecules lock the flexible side chain into a rigid ring system, reducing the number of possible conformations. Common examples include indane and tetralin derivatives.

One classic approach to synthesizing tetralin-based structures is the Darzens tetralin synthesis, which involves the intramolecular ring-closing reaction of a 1-aryl-4-pentene using a strong acid like concentrated sulfuric acid. atamanchemicals.com By starting with an appropriately substituted arylpentene, one can generate tetralin systems that incorporate the core structure of 1-aryl-alcohols.

Similarly, indane derivatives, which feature a five-membered ring fused to the benzene ring, are valuable conformationally restricted analogues. mdpi.com These can be synthesized through various routes, including the biotransformation of substrates like indene (B144670) or indanone, which can produce chiral indanols. mdpi.com For instance, the phytopathogenic fungus Botrytis cinerea has been used to modify related phenylpropyl structures. mdpi.com These rigid structures are important as they offer a clearer picture of the optimal spatial orientation required for specific chemical interactions.

Comparative Reactivity and Selectivity Studies of Related Aryl Alcohols

Reactivity: The reactivity of the hydroxyl group in reactions like oxidation or etherification is influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups (like the bromine in this compound) can increase the acidity of the alcohol, potentially affecting its reactivity in acid- or base-mediated processes. altervista.orgmsu.edu In oxidation reactions, secondary alcohols like these are converted to ketones. masterorganicchemistry.com The relative rates of oxidation can be compared across a series of analogues with different para-substituents (e.g., -H, -Cl, -OCH₃) to quantify the electronic effects on the reaction. Generally, aryl halides show different reactivity compared to alkyl halides, and this distinction extends to aryl alcohols (phenols) versus alkyl alcohols. altervista.org

Selectivity: In enantioselective reactions, the structure of the alcohol plays a critical role in how a catalyst or reagent differentiates between the two enantiomers. Kinetic resolution is a powerful technique used to separate racemic mixtures of chiral alcohols and provides a direct measure of this selectivity. mdpi.comnih.gov In a typical kinetic resolution, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The selectivity factor (s) is a measure of the efficiency of the resolution. Studies on the kinetic resolution of a variety of secondary benzylic alcohols have shown that both electronic and steric factors on the aryl ring and the alkyl side chain significantly impact the selectivity factor. mdpi.comnih.gov For example, in Ru-catalyzed kinetic resolutions of aryl-alkenyl alcohols, para-substituents on the aryl ring led to varying selectivity factors, demonstrating the sensitivity of the catalytic system to subtle electronic changes. mdpi.com

| Alcohol Substrate (Racemic) | Reaction Type | Catalyst/Conditions | Key Finding | Selectivity Factor (s) |

| 1-(4-Biphenyl)prop-2-en-1-ol | Kinetic Resolution (H-transfer) | Ru-catalyst A, KOtBu | Good selectivity for para-phenyl substituent | 28 |

| 1-(4-Methoxyphenyl)prop-2-en-1-ol | Kinetic Resolution (H-transfer) | Ru-catalyst B, KOtBu | Decreased selectivity with electron-donating group | ~10 |

| 1-(3-Bromophenyl)prop-2-en-1-ol | Kinetic Resolution (H-transfer) | Ru-catalyst A, KOtBu | High selectivity with meta-bromo substituent | >50 |

| 1-Phenylpropan-1-ol | Oxidation | Pyridinium (B92312) Chlorochromate (PCC) | Efficient oxidation to propiophenone | N/A |

This table summarizes comparative selectivity data from kinetic resolution experiments on various aryl alcohols, demonstrating the influence of aromatic substituents on the selectivity factor (s). A higher 's' value indicates better differentiation between enantiomers. mdpi.commasterorganicchemistry.com

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)propan-1-ol?

- Methodological Answer : A common approach involves bromination of phenylpropanol derivatives or Grignard reactions. For example, reacting 3-phenylpropan-1-ol with bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Alternative routes include cross-coupling reactions using palladium catalysts for regioselective bromination .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry place away from oxidizers and ignition sources. Refer to safety protocols for brominated compounds, including proper ventilation and spill containment. Safety Data Sheets (SDS) for structurally similar bromophenyl derivatives recommend using inert gas purges for long-term storage .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic proton environment (δ 7.3–7.5 ppm for bromophenyl) and hydroxyl group (δ 1.5–2.0 ppm for propanol).

- IR : A broad peak ~3300 cm⁻¹ (O-H stretch) and ~1050 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : Molecular ion peak at m/z 214 (C₉H₁₁BrO⁺) with fragmentation patterns matching the bromophenyl moiety .

Q. What are the key physical properties of this compound?

- Methodological Answer :

Q. How can researchers optimize purification of this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) removes impurities. For trace brominated byproducts, silica gel chromatography with a hexane:ethyl acetate (4:1) eluent is effective. Monitor purity via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, researchers can synthesize biaryl derivatives. Optimize reaction conditions (e.g., 80°C, DMF/H₂O) to minimize debromination. GC-MS tracks reaction progress .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Discrepancies between predicted and observed splitting patterns may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects. X-ray crystallography (e.g., as in related bromophenyl ketones) provides definitive structural validation .

Q. How can enantiomeric resolution of this compound be achieved?

- Methodological Answer : Chiral column chromatography (Chiralpak IA or IB) with hexane/isopropanol (95:5) effectively separates enantiomers. Alternatively, synthesize diastereomeric esters using chiral acids (e.g., Mosher’s acid) and analyze via ¹H NMR .

Q. What role does this compound play in surface adsorption studies?

- Methodological Answer : Its hydroxyl group facilitates hydrogen bonding with silica or metal oxide surfaces. Use quartz crystal microbalance (QCM) or AFM to quantify adsorption kinetics. Compare with fluorophenyl analogs to assess halogen-substituent effects on surface interactions .

Q. How is this compound utilized in drug precursor synthesis?

- Methodological Answer :

It serves as a scaffold for antineoplastic agents. For example, esterification with NSAIDs (e.g., ibuprofen) enhances bioavailability. Screen derivatives via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and validate with molecular docking studies targeting COX-2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.